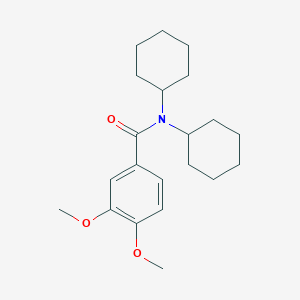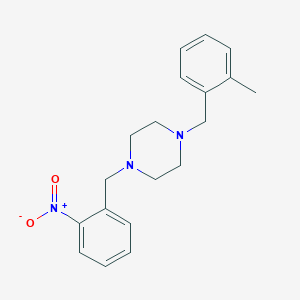
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide, also known as BBHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBHA belongs to the class of hydrazone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide is not well understood. However, it has been reported that N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall.
Biochemical and physiological effects:
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has been reported to have various biochemical and physiological effects. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has been shown to decrease the level of reactive oxygen species and increase the level of antioxidant enzymes, including superoxide dismutase and catalase. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has also been reported to decrease the level of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, and increase the level of anti-inflammatory cytokines, including interleukin-10. Moreover, N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has been reported to decrease the level of cholesterol and triglycerides in the serum of hyperlipidemic rats.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has several advantages for lab experiments. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide is easy to synthesize and has a high yield. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide is also stable under normal laboratory conditions and can be stored for a long time. However, N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has some limitations for lab experiments. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide is insoluble in water, which limits its use in aqueous solutions. Moreover, N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has low solubility in organic solvents, which limits its use in some assays.
Zukünftige Richtungen
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has shown promising biological activities, and several studies have reported its potential therapeutic applications. However, further studies are needed to understand the mechanism of action of N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide and its potential toxicity. Future studies should focus on the development of N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide derivatives with improved solubility and potency. Moreover, N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide can be used as a lead compound for the development of new drugs for the treatment of cancer, tuberculosis, and other diseases.
Synthesemethoden
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide can be synthesized using different methods, including the condensation reaction of 3-bromobenzaldehyde and 4-bromophenylhydrazine with 2-hydroxyacetophenone in the presence of glacial acetic acid and sodium acetate. Another method involves the reaction of 3-bromobenzaldehyde and 4-bromophenylhydrazine with 2-hydroxyacetohydrazide in ethanol under reflux conditions. The yield of N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide obtained from these methods ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has been reported to possess various biological activities, including antioxidant, anticancer, antitubercular, and antimicrobial activities. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has shown potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has also exhibited significant cytotoxicity against various cancer cell lines, including human breast cancer, prostate cancer, and lung cancer cells. Moreover, N'-(3-bromobenzylidene)-2-(4-bromophenyl)-2-hydroxyacetohydrazide has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-6-4-11(5-7-12)14(20)15(21)19-18-9-10-2-1-3-13(17)8-10/h1-9,14,20H,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHFSKZODDVTK-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-2-hydroxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)
![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

